Diethyl (bromodifluoromethyl)phosphonate

Description

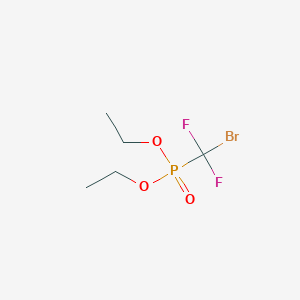

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRADKVYIJIAENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)(F)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215398 | |

| Record name | Bromodifluoromethyl diethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65094-22-6 | |

| Record name | Bromodifluoromethyl diethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodifluoromethyl diethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Bromodifluoromethyl Phosphonate

Historical Development of Synthetic Routes

The synthesis of diethyl (bromodifluoromethyl)phosphonate was first developed by Burton and Flynn in 1977. researchgate.net This method is considered a formal Michaelis-Arbuzov reaction, a classic and widely utilized method for the formation of carbon-phosphorus bonds, which was initially discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov. The synthesis of this specific fluorinated phosphonate (B1237965) is believed to proceed through a complex mechanistic pathway. This pathway is thought to involve an initial X-philic attack of the phosphite (B83602) on a bromine atom of dibromodifluoromethane (B1204443), which leads to the subsequent generation and trapping of difluorocarbene. researchgate.net

Reaction of Dibromodifluoromethane with Triethyl Phosphite

The most common and efficient method for the preparation of this compound involves the reaction of dibromodifluoromethane with triethyl phosphite.

Reaction Conditions and Optimization

The synthesis is typically carried out by the slow, dropwise addition of dibromodifluoromethane to a solution of triethyl phosphite in an anhydrous ethereal solvent, under an inert nitrogen atmosphere. chemicalbook.com Following the addition, the reaction mixture is gradually warmed to room temperature and then heated to reflux for approximately 20 hours to ensure the completion of the reaction. chemicalbook.com

Post-reaction, the volatile solvent is removed through distillation under reduced pressure. The desired product, this compound, is then collected as a colorless liquid by fractional distillation at a boiling point of 50-52 °C under a vacuum of 1 mmHg. chemicalbook.com This optimized procedure has been reported to yield the product in high purity (96%). chemicalbook.com

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Condition |

| Reactants | Dibromodifluoromethane, Triethyl phosphite |

| Solvent | Anhydrous ether |

| Atmosphere | Inert (Nitrogen) |

| Reaction Temperature | Reflux |

| Reaction Time | 20 hours |

| Purification Method | Distillation under reduced pressure |

| Reported Yield | 96% |

Challenges Related to Bromodifluoromethyl Anion Instability

A significant challenge in the synthesis and application of compounds containing the bromodifluoromethyl group is the inherent instability of the bromodifluoromethyl anion. This anion readily undergoes decomposition to form difluorocarbene. In the context of the reaction between dibromodifluoromethane and triethyl phosphite, the mechanism is believed to leverage this instability. The reaction is thought to proceed through the generation and subsequent trapping of difluorocarbene, rather than a direct nucleophilic attack on the carbon atom of dibromodifluoromethane. researchgate.net This mechanistic feature underscores the unique reactivity of fluorinated carbanions and the challenges associated with their direct use in synthetic chemistry.

Other Synthetic Approaches and Reagent Development

While the reaction of dibromodifluoromethane with triethyl phosphite remains the primary route for the synthesis of this compound, the broader field of organofluorine chemistry has seen the development of various reagents for the introduction of fluorinated groups. This compound itself has been identified as a highly efficient and environmentally benign precursor for difluorocarbene. researchgate.net It can undergo facile phosphorus-carbon bond cleavage upon basic hydrolysis to generate the bromodifluoromethyl anion, which then rapidly converts to difluorocarbene. researchgate.net This reactivity has been harnessed for the difluoromethylation of phenols and thiophenols. researchgate.net

The development of alternative reagents for introducing the CF2P(O)(OEt)2 moiety is an ongoing area of research. For instance, nickel-catalyzed cross-coupling reactions of bromodifluoromethylphosphonates with arylboron reagents have been developed, offering a different approach to creating carbon-phosphorus bonds with this functional group. researchgate.net

Reaction Mechanisms and Chemical Transformations Involving Diethyl Bromodifluoromethyl Phosphonate

Generation of Difluorocarbene (CF₂) Intermediate

Diethyl (bromodifluoromethyl)phosphonate serves as a highly efficient and environmentally considerate precursor for the generation of difluorocarbene (:CF₂), a versatile intermediate in organic synthesis. researchgate.netcas.cn The formation of this reactive species is initiated under mild basic hydrolysis conditions. cas.cn

P-C Bond Cleavage under Basic Hydrolysis

The crucial step in the generation of difluorocarbene from this compound is the cleavage of the phosphorus-carbon (P-C) bond. researchgate.nettcichemicals.com This bond is susceptible to basic hydrolysis, a reaction that proceeds readily under mild conditions, often at temperatures ranging from -78°C to room temperature. researchgate.netcas.cn The attack of a hydroxide (B78521) ion, or another suitable base, on the phosphorus atom is proposed to initiate this cleavage. This contrasts with the typical reactivity of phosphodiesters where cleavage usually occurs at the C-O bond. The presence of the electron-withdrawing bromodifluoromethyl group facilitates the nucleophilic attack at the phosphorus center, promoting the scission of the P-C bond. researchgate.net

Environmental Benignity of Diethyl Phosphate (B84403) Ion Side Product

A significant advantage of using this compound as a difluorocarbene source is the nature of the primary byproduct, the diethyl phosphate ion ([(EtO)₂PO₂]⁻). researchgate.net This species is considered environmentally benign and is highly soluble in water. researchgate.net This property facilitates a simple workup procedure, as the diethyl phosphate can be easily separated from the desired organic products by aqueous extraction. researchgate.net

Difluoromethylation Reactions via Carbene Insertion

The difluorocarbene generated from this compound is a moderately electrophilic species that can readily react with various nucleophiles, leading to difluoromethylation. cas.cn This process is particularly useful for the introduction of the difluoromethyl (CHF₂) group into organic molecules, a moiety that can significantly alter the biological and chemical properties of the parent compound.

O-Difluoromethylation of Phenols and Thiophenols

A prominent application of this methodology is the O-difluoromethylation of phenols and S-difluoromethylation of thiophenols. researchgate.nettcichemicals.com In the presence of a base, phenols and thiophenols are deprotonated to form the corresponding phenoxide and thiophenolate anions, which are excellent nucleophiles. These anions efficiently trap the in situ generated difluorocarbene, leading to the formation of aryl difluoromethyl ethers and aryl difluoromethyl thioethers, respectively, in good to excellent yields. researchgate.net The reactions proceed under mild conditions, making them suitable for a wide range of substrates, including those with sensitive functional groups. researchgate.nettcichemicals.com

Regio- and Chemoselectivity Studies

Studies have demonstrated that the difluoromethylation reaction using this compound exhibits notable regio- and chemoselectivity. The reaction's effectiveness is linked to the pKa of the nucleophilic starting material, with substrates having a pKa of less than approximately 11 showing good reactivity. researchgate.net

In molecules containing multiple potential nucleophilic centers, such as different hydroxyl or thiol groups, the difluoromethylation preferentially occurs at the center with the lowest pKa and highest polarizability. researchgate.net This selectivity allows for the targeted modification of complex molecules. For instance, in substrates containing both a phenolic hydroxyl group and an aliphatic alcohol, the phenoxide is more reactive towards difluorocarbene, leading to selective O-difluoromethylation at the aromatic ring. sci-hub.se This chemoselectivity is a valuable tool in synthetic chemistry, enabling the precise introduction of the difluoromethyl group.

The following table provides examples of the O-difluoromethylation of various substituted phenols using this compound, illustrating the scope and efficiency of this reaction.

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | Difluoromethoxybenzene | 85 |

| 2 | 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 92 |

| 3 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 95 |

| 4 | 2-Acetylphenol | 2'-(Difluoromethoxy)acetophenone | 82 tcichemicals.com |

| 5 | 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | 88 |

| 6 | 2-Naphthol | 2-(Difluoromethoxy)naphthalene | 75 |

Influence of pKa Values of Nucleophiles

The efficacy of difluoromethylation reactions using this compound is strongly correlated with the acidity of the nucleophilic substrate. Research has demonstrated that effective difluoromethylation under basic conditions is generally achieved only when the pKa of the starting material is below approximately 11. researchgate.netresearchgate.net This pKa dependence is a critical factor in predicting the outcome and selectivity of the reaction. For substrates that possess multiple nucleophilic centers, this principle allows for high chemo- or regioselectivity. The reaction preferentially occurs at the center that not only has the lowest pKa value but also exhibits the highest polarizability. researchgate.net This selectivity is a key advantage, enabling targeted functionalization of complex molecules. researchgate.net

Reaction Conditions (e.g., temperature, solvents, bases)

The difluoromethylation reactions employing this compound are versatile and can be conducted under a range of conditions, which can be tailored to the specific substrate. The choice of base, solvent, and temperature plays a crucial role in the reaction's efficiency and outcome.

Commonly used bases include inorganic hydroxides like potassium hydroxide (KOH) and alkoxides such as sodium methoxide (B1231860) (MeONa) and potassium tert-butoxide (t-BuOK). researchgate.netnih.gov The reaction is often performed in polar solvents. A mixture of acetonitrile (B52724) and water is frequently employed, particularly with KOH as the base. researchgate.nettcichemicals.com Other solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are also utilized, especially when stronger bases like t-BuOK are required. nih.gov

The reaction temperature can be varied significantly, from as low as -78°C to ambient room temperature. researchgate.net For instance, the initial generation of the difluorocarbene precursor via basic hydrolysis can be initiated at very low temperatures, after which the reaction mixture is allowed to warm. researchgate.net A typical procedure involves adding the phosphonate (B1237965) reagent to a solution of the substrate and base at a reduced temperature (e.g., -30°C) and then stirring the mixture at room temperature for several hours to ensure the completion of the reaction. tcichemicals.comtcichemicals.com

Table 1: Representative Reaction Conditions for Difluoromethylation

| Base | Solvent(s) | Temperature Range | Substrate Type | Ref |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Acetonitrile / Water | -78°C to Room Temp. | Phenols, Thiophenols | researchgate.net |

| Potassium Hydroxide (KOH) | Acetonitrile / Water | -30°C to Room Temp. | Phenols | tcichemicals.comtcichemicals.com |

| Sodium Methoxide (MeONa) | Methanol / THF | Room Temp. to 40°C | Aldehydes, Ketones | nih.gov |

| Potassium tert-butoxide (t-BuOK) | DMF | -65°C to -55°C | Aldehydes, Ketones | nih.gov |

| Potassium Carbonate (K2CO3) | DMF | Room Temp. | Aldehydes, Ketones | nih.gov |

S-Difluoromethylation of Thiophenols and Aliphatic Thiols

This compound is a highly effective reagent for the S-difluoromethylation of both aromatic (thiophenols) and aliphatic thiols. researchgate.netresearchgate.net The reaction proceeds by trapping the in situ-generated difluorocarbene with thiophenolates or aliphatic thiolates, leading to the formation of the corresponding difluoromethyl thioethers in good to excellent yields. researchgate.net The high reactivity of sulfur nucleophiles makes this transformation particularly efficient. sci-hub.se Furthermore, a one-pot difluoromethylthiolation method has been developed for alkyl electrophiles using thiourea (B124793) and this compound, providing a practical route to aliphatic difluoromethyl thioethers under transition-metal-free conditions. rsc.org

Chemoselectivity over O-difluoromethylation

A notable feature of difluoromethylation reactions is the pronounced chemoselectivity observed when a substrate contains both sulfur and oxygen nucleophiles. S-difluoromethylation is generally preferred over O-difluoromethylation. strath.ac.uk This selectivity can be attributed to the higher nucleophilicity and polarizability of the sulfur atom compared to the oxygen atom. Systematic studies on the chemoselectivity of various O- and S-nucleophiles towards difluorocarbene have established a clear reactivity order, with thiophenoxides (ArS⁻) being more reactive than phenoxides (ArO⁻). sci-hub.senih.gov This inherent preference allows for the selective S-difluoromethylation of molecules like thionucleosides without significant competing O-difluoromethylation. strath.ac.uk In cases where substrates contain multiple nucleophilic sites, the reaction selectively targets the center with the lower pKa and greater polarizability, which is typically the sulfur-containing group. researchgate.net

One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea

A straightforward and efficient one-pot synthesis of difluoromethyl thioethers has been developed utilizing thiourea as an inexpensive and readily available sulfur source in conjunction with this compound. nih.govdntb.gov.ua This method provides a practical avenue for introducing the SCF₂H moiety into various organic frameworks. nih.gov The strategy has been successfully applied to introduce difluoromethyl thioether groups into activated arenes, indoles, and pyrroles. nih.govacs.org This one-pot procedure avoids the need to handle odorous thiols and simplifies the synthesis of valuable difluoromethyl thioether compounds. dntb.gov.ua

Difluoromethylation of Amines

This compound is also used for the chemoselective N-difluoromethylation of tertiary amines. researchgate.net The reaction proceeds smoothly in the presence of a fluoride (B91410) ion source and a proton source, generating α-difluoromethyl ammonium (B1175870) compounds in good yields. researchgate.net A proposed mechanism suggests that the phosphonate reacts with a fluoride ion to release a difluorocarbene intermediate. researchgate.net The nucleophilic tertiary amine then attacks the difluorocarbene, followed by protonation of the resulting carbanion to yield the final product. researchgate.net A significant advantage of this method is its high chemoselectivity; the difluoromethylation occurs almost exclusively on the nitrogen atom, even in the presence of other functional groups such as hydroxyl, ester, and thiophene (B33073) moieties within the same molecule. researchgate.net

Difluoromethylation of Aryls and Ketones

The introduction of a difluoromethyl group to aryl and ketone scaffolds can be achieved through methods involving difluorocarbene, for which this compound is a suitable precursor. While direct difluoromethylation of simple arenes is challenging, functionalized aryls can be targeted. For instance, a one-pot, two-step process involving C-H borylation of an arene followed by oxidation and subsequent difluoromethylation can produce aryl difluoromethyl ethers. nih.gov Similarly, Pd-catalyzed difluoromethylation of aryl boronic acids represents another route to difluoromethylated arenes. rsc.org The synthesis of difluoromethyl thioethers from thiourea can also be applied to activated arenes. nih.gov

For ketones, the reaction can be directed at a proximal functional group. For example, the O-difluoromethylation of 2-acetylphenol (an aryl ketone) proceeds efficiently to give 2'-difluoromethoxyacetophenone. tcichemicals.com While the direct α-difluoromethylation of ketone enolates is a known transformation, it often employs different reagents. qmul.ac.uk However, related phosphonates have been used for the nucleophilic difluoromethylation of aldehydes and ketones, which results in the formation of difluoromethyl alcohols. nih.govnih.gov

Difluoromethylation of Imidazoles and Benzotriazole-1-ones

This compound serves as a highly effective precursor to difluorocarbene (:CF₂). researchgate.netresearchgate.net Under basic conditions, the compound undergoes a facile phosphorus-carbon bond cleavage. researchgate.netsigmaaldrich.com This hydrolysis is presumed to initially form an unstable bromodifluoromethyl anion, which rapidly eliminates a bromide ion to generate the reactive difluorocarbene intermediate. researchgate.net

This reactivity is well-documented for the difluoromethylation of various nucleophiles, including phenols and thiols. researchgate.net While specific literature examples detailing the reaction of this compound with imidazoles and benzotriazole-1-ones are not extensively covered, the established mechanism strongly supports its feasibility. Nitrogen-based heterocycles like imidazoles are effective nucleophiles that can trap the electrophilic difluorocarbene. The reaction would proceed via the nucleophilic attack of the imidazole (B134444) nitrogen on the difluorocarbene, followed by protonation to yield the N-difluoromethylated product. This method provides a pathway to valuable difluoromethylated heterocycles, which are of significant interest in medicinal chemistry. rsc.org

Stereoselective Difluoromethylation

The field of stereoselective difluoromethylation, which involves the introduction of a difluoromethyl group to create a chiral center with high enantioselectivity, remains a developing area in organic chemistry. researchgate.netrsc.org While numerous methods exist for constructing carbon-CF₂H bonds, examples of reactions that achieve this stereoselectively are still limited. rsc.org

Currently, there is a recognized need for general and efficient methodologies for the enantioselective difluoromethylation that can produce quaternary centers containing a CF₂H group, as such structures would be highly valuable to the pharmaceutical industry. rsc.org The development of catalytic asymmetric methods using reagents like this compound is a key challenge. Existing strategies have yet to provide a broad, reliable solution for controlling the stereochemistry during the transfer of a difluoromethyl group.

Radical Reactions and C-H Difluoromethylation

Beyond its role as a difluorocarbene precursor, this compound is a valuable source of the diethyl phosphonodifluoromethyl radical [•CF₂P(O)(OEt)₂], enabling a range of radical-mediated transformations.

Generation of Difluoroalkyl Radical Species

The diethyl phosphonodifluoromethyl radical can be generated from this compound through several methods. One established approach involves the use of a Co(III)/Zn bimetal redox system. rsc.org In this process, the cobalt complex initiates a single-electron transfer to the phosphonate, leading to the cleavage of the C-Br bond and formation of the desired radical species.

Another significant method for generating this radical is through visible-light photoredox catalysis. nih.gov This strategy offers mild reaction conditions and high functional group tolerance. The process typically involves a photocatalyst that, upon excitation by light, can reduce the C-Br bond of the phosphonate via single-electron transfer (SET), releasing a bromide anion and the difluoroalkyl radical. nih.govrsc.org

Addition to Alkenes and Vinyl Ethers

Once generated, the diethyl phosphonodifluoromethyl radical readily participates in addition reactions with unsaturated systems like alkenes and vinyl ethers. rsc.org The addition to various alkenes, initiated by the Co(III)/Zn redox system, proceeds via a radical mechanism to yield 1:1 Michael-type adducts in moderate to good yields. rsc.org This transformation allows for the construction of more complex phosphonate-containing molecules.

The reaction is generally effective for a range of alkene substrates. The intermolecular addition of alkyl radicals to alkenes is a fundamental carbon-carbon bond-forming process in organic synthesis. nih.gov The utility of this reaction is demonstrated by its application to various alkene substitution patterns, as summarized in the table below.

| Alkene Substrate | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| 1-Octene | EtO)₂P(O)CF₂CH₂CH(Br)C₆H₁₃ | 75 | rsc.org |

| Styrene | (EtO)₂P(O)CF₂CH₂CH(Br)Ph | 80 | rsc.org |

| Methyl acrylate | (EtO)₂P(O)CF₂CH₂CH(Br)CO₂Me | 65 | rsc.org |

| Acrylonitrile | (EtO)₂P(O)CF₂CH₂CH(Br)CN | 70 | rsc.org |

Photoredox Catalysis in Radical Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical difluoromethylation reactions under mild conditions. rsc.org This approach utilizes a photocatalyst that absorbs visible light to reach an excited state with altered redox potentials. For this compound, the excited photocatalyst can act as a potent single-electron donor, transferring an electron to the phosphonate to induce cleavage of the weak carbon-bromine bond and generate the diethyl phosphonodifluoromethyl radical. nih.gov

A notable application is the hydrophosphonodifluoromethylation of alkenes, which combines photoredox catalysis with thiyl-radical catalysis. nih.gov In this dual catalytic system, the photocatalyst generates the initial radical, which then adds to an alkene. The resulting alkyl radical can then be trapped by a hydrogen atom donor, completing the hydroalkylation process. This method provides excellent chemoselectivity and high yields for the synthesis of difluoromethylated phosphonates. nih.gov

Regioselectivity in C-H Perfluoroalkylation

Controlling the site of reaction, or regioselectivity, is a critical challenge in direct C-H functionalization reactions. In the context of radical perfluoroalkylation of (hetero)arenes, the regioselectivity is often governed by the intrinsic electronic properties of the substrate. Radical additions, such as the Minisci reaction, typically occur at the most electron-deficient positions of protonated heteroaromatics. rsc.org

For the diethyl phosphonodifluoromethyl radical, its addition to heteroaromatic systems would be expected to follow similar principles. The electrophilic nature of many radical species dictates their preference for addition to electron-rich sites on neutral aromatic and heteroaromatic rings. The precise outcome can be influenced by steric factors and the specific reaction conditions employed. Strategies to control regioselectivity in C-H functionalization often rely on the use of directing groups that position the reactive species at a specific C-H bond, typically in an ortho position, although this is more common in metal-catalyzed processes.

Palladium-Catalyzed Reactions

Palladium catalysis offers a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium-catalyzed reactions provide efficient pathways to introduce the phosphonyldifluoromethyl group into organic molecules.

Heck-Type Reactions for Phosphonyldifluoromethylated Alkenes

An efficient method for the synthesis of phosphonyldifluoromethylated alkenes has been developed through a palladium-catalyzed Heck-type reaction. rsc.orgrsc.org This process involves the reaction of alkenes with a bromodifluoromethylphosphonate. Mechanistic studies indicate that the reaction likely proceeds through a pathway involving a phosphonyl difluoromethyl radical. rsc.orgrsc.org

A critical factor for the success of this reaction is the steric hindrance of the phosphonate ester. Initial studies using this compound resulted in low yields of the desired product, with the formation of significant amounts of hydrodebrominated byproducts. rsc.org However, employing more sterically hindered phosphonates, such as diisopropyl (bromodifluoromethyl)phosphonate, dramatically increases the reaction efficiency and yield. rsc.org This steric effect is believed to stabilize the intermediate difluoroalkyl radical, facilitating the desired reaction pathway over side reactions. rsc.org

The optimized reaction conditions typically involve a palladium catalyst like Pd(PhCN)₂Cl₂ and a suitable ligand such as Xantphos. rsc.org This methodology provides a straightforward route to a variety of phosphonyldifluoromethylated alkenes, which are compounds of interest in medicinal chemistry. rsc.orgrsc.org

| Phosphonate Substrate | Palladium Source | Yield (%) |

|---|---|---|

| This compound | Pd(MeCN)₂Cl₂ | 0 |

| Dibutyl (bromodifluoromethyl)phosphonate | Pd(MeCN)₂Cl₂ | 12 |

| Diisopropyl (bromodifluoromethyl)phosphonate | Pd(MeCN)₂Cl₂ | 21 |

| Diisopropyl (bromodifluoromethyl)phosphonate | Pd(PhCN)₂Cl₂ | 41 |

Pd-Catalyzed Difluorocarbene Transfer with Aryl Boronic Acids

This compound serves as an effective difluorocarbene precursor in palladium-catalyzed reactions with aryl boronic acids. researchgate.netnsf.gov This transformation enables the synthesis of valuable difluoromethylated arenes. researchgate.netaspirasci.com The reaction mechanism is proposed to involve a palladium difluorocarbene (Pd=CF₂) complex as a key intermediate. researchgate.netnih.gov

The reactivity of the palladium difluorocarbene species can be controlled by switching the oxidation state of the palladium center. researchgate.netnsf.gov This control allows for controllable catalytic difluorocarbene transfer, leading to a variety of fluorinated products. nsf.gov The process represents a significant advancement in difluorocarbene chemistry, moving beyond stoichiometric reactions to catalytic transfers for the coupling of boronic acids with difluorocarbene. researchgate.netnih.gov This method has been applied to the modification of pharmaceuticals and agrochemicals, highlighting its synthetic utility. nsf.gov

Zinc-Mediated Reactions

The reaction of this compound with zinc generates a versatile organometallic reagent that can participate in a variety of subsequent chemical transformations.

Formation of [(Diethoxyphosphonyl)difluoromethyl]zinc bromide

The treatment of this compound with activated zinc powder leads to the formation of the organozinc reagent, [(Diethoxyphosphonyl)difluoromethyl]zinc bromide. tandfonline.comtandfonline.com This reagent is typically prepared in a solvent such as tetrahydrofuran (THF) and results in a clear, colorless solution. tandfonline.com A notable characteristic of this zinc reagent is its remarkable thermal stability; it can be stored at room temperature for extended periods without significant decomposition. tandfonline.com This stability contrasts with other related organometallic reagents that require low temperatures to prevent decomposition. lookchem.com

Acylation with Acylating Agents

The [(Diethoxyphosphonyl)difluoromethyl]zinc bromide reagent readily reacts with various acylating agents, such as acyl chlorides and anhydrides, to afford the corresponding diethyl 2-oxo-1,1-difluorophosphonates in good yields. tandfonline.comtandfonline.com This acylation reaction provides a direct route to β-ketodifluorophosphonates, which are valuable synthetic intermediates. tandfonline.com The reaction is generally efficient and demonstrates the utility of the zinc reagent as a nucleophilic (diethoxyphosphonyl)difluoromethyl synthon. tandfonline.com

| Acylating Agent | Product (R group) | Yield (%) |

|---|---|---|

| Acetyl chloride | CH₃ | 75 |

| Propionyl chloride | CH₂CH₃ | 72 |

| Benzoyl chloride | C₆H₅ | 80 |

| Ethyl oxalyl chloride | CO₂Et | 78 |

| N,N-Diethylcarbamoyl chloride | NEt₂ | 65 |

Copper(I)-Catalyzed Coupling Reactions

The reactivity of [(Diethoxyphosphonyl)difluoromethyl]zinc bromide can be significantly enhanced through the use of a copper(I) catalyst, typically cuprous bromide (CuBr). lookchem.com While the zinc reagent itself reacts slowly with electrophiles like allylic halides, the addition of a catalytic amount of CuBr facilitates efficient coupling reactions. lookchem.com

This copper-catalyzed protocol has been successfully applied to the coupling of the zinc reagent with aryl iodides and allylic halides. lookchem.comcapes.gov.br The reaction with aryl iodides provides a convenient synthesis of aryl(difluoromethyl)phosphonates. capes.gov.br When reacted with allylic halides, the process yields 1,1-difluoro-3-alkenephosphonates. lookchem.comacs.org The regiochemistry of the allylation is primarily controlled by steric factors, with the (diethoxyphosphonyl)difluoromethyl group adding to the least sterically hindered terminus of the allylic system. lookchem.com

| Allylic Halide | Product | Yield (%) |

|---|---|---|

| 3-Bromo-1-propene | Diethyl 1,1-difluoro-3-butenephosphonate | 85 |

| 3-Chloro-1-propene | Diethyl 1,1-difluoro-3-butenephosphonate | 82 |

| (E)-1-Bromo-2-butene | Diethyl (E)-1,1-difluoro-3-pentenephosphonate | 78 |

| 3-Bromo-2-methyl-1-propene | Diethyl 1,1-difluoro-4-methyl-3-pentenephosphonate | 88 |

Nucleophilic Difluoromethylation Strategies

This compound has emerged as a highly efficient and environmentally considerate reagent for nucleophilic difluoromethylation. researchgate.net This commercially available phosphonate serves as a convenient precursor for difluorocarbene (:CF2), a key reactive intermediate in these transformations. researchgate.netrsc.org The strategies involving this reagent are noted for their mild reaction conditions and applicability to a range of nucleophiles, particularly those based on oxygen and sulfur. researchgate.netresearchgate.net

The prevailing mechanism for this transformation begins with the facile cleavage of the phosphorus-carbon (P-C) bond under basic conditions. researchgate.netchemicalbook.comsigmaaldrich.com Upon basic hydrolysis, typically initiated by a base such as potassium hydroxide, this compound is believed to form a bromodifluoromethyl anion. researchgate.net This intermediate is transient and rapidly undergoes alpha-elimination, losing a bromide ion to generate the highly electrophilic difluorocarbene. researchgate.net This difluorocarbene is then trapped in situ by a suitable nucleophile present in the reaction mixture to yield the corresponding difluoromethylated product. researchgate.net A significant advantage of this method is the formation of diethyl phosphate as a byproduct, which is water-soluble and easily separated from the organic reaction products, contributing to the process's environmental friendliness. researchgate.net

Detailed research has demonstrated that the efficacy of this difluoromethylation strategy is strongly correlated with the acidity of the nucleophile. researchgate.net The reactions are generally effective for S- and O-based nucleophiles that possess a pKa value of less than approximately 11. researchgate.net This pKa dependency provides a powerful tool for achieving high levels of chemoselectivity and regioselectivity. In substrates containing multiple nucleophilic centers, difluoromethylation preferentially occurs at the site with the lowest pKa value and the highest polarizability. researchgate.net

This selectivity has been successfully applied to the difluoromethylation of various phenols and thiophenols, affording the corresponding difluoromethyl ethers and thioethers in good to excellent yields. researchgate.net The mild conditions allow for the selective difluoromethylation of phenolate (B1203915) ions even in the presence of other functionalities like carbonyl or enolate groups. researchgate.net

| Substrate | Base/Conditions | Product | Yield (%) |

| 2'-Hydroxyacetophenone | KOH, MeCN/H₂O, -30 °C to rt | 1-(2-(Difluoromethoxy)phenyl)ethan-1-one | Not specified, but used as a practical example tcichemicals.com |

| Phenol | Basic Hydrolysis, -78 °C to rt | (Difluoromethoxy)benzene | Good to Excellent researchgate.net |

| Thiophenol | Basic Hydrolysis, -78 °C to rt | (Difluoromethyl)(phenyl)sulfane | Good to Excellent researchgate.net |

| 5-Bromo-2-chloro-3-hydroxypyridine | Not specified | 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine | High Yield researchgate.net |

| Thiourea | Not specified | Difluoromethyl thioethers | Not specified, but developed as a one-pot strategy acs.org |

Further extending the utility of this reagent, a straightforward one-pot synthesis for difluoromethyl thioethers has been developed using thiourea as a cost-effective sulfur source and this compound as the difluorocarbene precursor. acs.org This strategy has been successfully applied to introduce the SCF₂H moiety into various heterocyclic systems, including indoles and pyrroles, as well as activated arenes. acs.org

Synthesis of Fluorinated Building Blocks

A primary application of this compound is as a precursor for difluorocarbene (:CF2), a highly reactive intermediate. researchgate.netthieme-connect.com Under basic conditions, the phosphonate undergoes a facile phosphorus-carbon bond cleavage to generate difluorocarbene. researchgate.netthieme-connect.com This intermediate can then be trapped by various nucleophiles to form new difluoromethylated compounds, which serve as valuable building blocks in medicinal and agricultural chemistry. nbinno.comresearchgate.net This method is considered more environmentally benign compared to older methods that used ozone-depleting reagents like chlorodifluoromethane. rsc.orgthieme-connect.com The primary byproduct, diethyl phosphate ion, is water-soluble and easily removed from reaction mixtures. researchgate.net

The introduction of the difluoromethyl group is a widely used strategy in drug design to modulate a molecule's physicochemical properties. nbinno.comnih.gov this compound is instrumental in synthesizing building blocks for novel therapeutics, where the CF2H group can increase lipophilicity, improve metabolic stability, and enhance binding selectivity. researchgate.netnbinno.comnih.gov

The reagent is frequently used for the O-difluoromethylation of phenols and N-difluoromethylation of heterocycles, motifs commonly found in pharmaceuticals. rsc.orgresearchgate.net For example, it has been used in the synthesis of 2-difluoromethoxyestratriene derivatives, which were designed to improve the potency and stability of the drug candidate 2-methoxyestradiol. researchgate.net It has also been employed in the preparation of phosphopeptide mimetic prodrugs and inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase, highlighting its role in creating complex, biologically active molecules. chemicalbook.comsigmaaldrich.com

Table 1: Examples of Fluorinated Building Blocks Synthesized for Drug Discovery

| Starting Material | Product Type | Application Area |

|---|---|---|

| Phenols, Thiophenols | Difluoromethyl ethers and thioethers | General drug discovery, bioisostere replacement |

| Tertiary Amines | α-Difluoromethyl ammonium compounds | Creation of novel motifs for complex molecules |

| 2-Hydroxy-3-benzyloxyestrone | 2-Difluoromethoxyestrone derivative | Potential anticancer therapeutics |

In the agrochemical sector, the incorporation of fluorine atoms often leads to compounds with enhanced efficacy and stability. nbinno.comchemimpex.com this compound serves as a key intermediate in the synthesis of novel pesticides and herbicides. nbinno.comchemimpex.com The difluoromethyl group can increase the biological activity and metabolic resistance of these compounds, leading to more effective crop protection solutions. chemimpex.com The reagent's ability to efficiently generate difluorocarbene under mild conditions makes it suitable for modifying heterocyclic structures prevalent in many agrochemicals. researchgate.net

Late-Stage Difluoromethylation

Late-stage functionalization refers to the introduction of a functional group into a complex molecule, such as a drug candidate or natural product, in one of the final synthetic steps. This strategy is highly valuable as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need to re-synthesize the molecule from scratch. This compound is an effective reagent for late-stage difluoromethylation. rsc.orgrsc.org

The reagent's ability to generate difluorocarbene under relatively mild conditions allows for its use on substrates with sensitive functional groups. researchgate.netresearchgate.net This has been demonstrated in the difluoromethylation of complex molecules where other reagents might fail or require harsh conditions. rsc.org The protocol has been applied to the synthesis of complex drug molecules, showcasing its good functional group tolerance and broad substrate scope. rsc.org For instance, photoredox/copper dual catalysis has enabled the fluoroalkylation of arylboronic acids with this compound under mild conditions, compatible with functional groups like free phenols and aldehydes. nih.gov

A significant example is its use in the synthesis of ABBV-2222, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR), which is investigated for the treatment of cystic fibrosis. rsc.org The difluoromethylation of a complex phenol intermediate was achieved using this phosphonate reagent. rsc.org

The transition of a chemical reaction from laboratory scale to industrial production requires careful consideration of safety, cost, and efficiency. This compound has proven to be a suitable reagent for larger-scale synthesis, replacing hazardous and environmentally damaging reagents like chlorodifluoromethane. rsc.org

While the generation of difluorocarbene can be exothermic, the process can be controlled. In the synthesis of the drug candidate ABBV-2222, the late-stage difluoromethylation using this compound was successfully performed on a 130-gram scale. rsc.org This demonstrates its viability for process chemistry and the production of pharmaceutical ingredients. rsc.orgrsc.org

Synthesis of Phosphonate-Based Compounds

Beyond its primary role as a difluorocarbene precursor, this compound can be used in reactions where the phosphonate group is retained in the final product. These reactions create novel organophosphorus compounds with potential applications in various fields.

One notable transformation involves the reaction of this compound with activated zinc to form a [(diethoxyphosphonyl)difluoromethyl]zinc bromide intermediate. tandfonline.com This organometallic reagent can then be acylated with various agents to produce a range of diethyl 2-oxo-1,1-difluorophosphonates in good yields. tandfonline.com These resulting α,α-difluoro-β-ketophosphonates are versatile synthetic intermediates themselves, for example, in Horner-Wadsworth-Emmons reactions to synthesize 1,1-difluoroolefins. tandfonline.com

Table 2: Synthesis of Phosphonate Compounds

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Activated Zinc, then Acylating Agent | Diethyl 2-oxo-1,1-difluorophosphonates |

This compound: A Versatile Reagent in Modern Chemistry

This compound is a significant organophosphorus compound utilized in a variety of advanced chemical applications. Its unique structure, featuring a bromine atom and two fluorine atoms attached to the phosphonate-bearing carbon, makes it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and analytical sciences. This article explores its specific roles in advanced organic synthesis and its use in derivatization for analytical techniques.

Theoretical and Mechanistic Studies

Computational Design and Mechanistic Insights

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving Diethyl (bromodifluoromethyl)phosphonate. DFT calculations at the B3LYP/6-311G(d,p) level of theory have been utilized to scrutinize the regiosomeric reaction paths and account for the high regioselectivity observed in reactions with this phosphonate (B1237965). These theoretical models help in understanding the electronic structure and reactivity of the molecule, predicting the most likely pathways for its transformations.

One of the primary applications of this compound is as a precursor for the generation of difluorocarbene. The mechanism of this process is believed to proceed through an initial P-C bond cleavage. researchgate.net DFT studies on analogous chloro-substituted methylphosphonates, using the B3LYP/6-31+G* level of theory with the IEF-PCM solvent model, have shown that the presence of halogen substituents significantly influences the stability of transition states and intermediates, thereby facilitating P-C bond cleavage. nih.gov While not directly on the bromo-difluoro compound, these studies suggest a similar mechanistic principle where the electron-withdrawing fluorine and bromine atoms play a crucial role.

The following table summarizes a typical computational model used for studying phosphonate reactions:

| Parameter | Specification |

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311G(d,p) or 6-31+G* |

| Solvent Model | Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) |

Energy Barriers and Transition States

For instance, in chloro-substituted methylphosphonates, the sequential addition of chlorine atoms was found to lower the energy of the transition states and intermediates associated with P-C bond cleavage. nih.gov This suggests that the electron-withdrawing nature of the halogen substituents plays a significant role in reducing the activation energy for this process. It is reasonable to infer that the bromine and fluorine atoms in this compound similarly contribute to lowering the energy barrier for the formation of the difluorocarbene precursor.

The transition states in nucleophilic displacements at phosphorus in phosphonate esters have been computationally characterized. nih.gov These studies reveal that for highly halogenated analogs, the transition state leading to P-C bond cleavage is significantly stabilized, making it the preferred reaction pathway.

Radical Scavenger Experiments

The potential for radical mechanisms in reactions involving this compound has been investigated through radical scavenger experiments. These experiments are designed to detect the presence of short-lived radical intermediates by "trapping" them with a stable radical or a molecule that readily reacts with radicals to form a stable, detectable product.

A commonly used radical scavenger is (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO). nih.govcmu.edu TEMPO is a stable nitroxide radical that can efficiently trap carbon-centered radicals. cmu.edunih.gov The rate constants for the trapping of various carbon-centered radicals by TEMPO are generally very high, though they can be influenced by the polarity of the solvent. cmu.edu The reaction of a radical with TEMPO results in the formation of a stable alkoxyamine, which can be identified, providing evidence for the intermediacy of the trapped radical.

While specific experimental results of radical scavenger studies with this compound were not detailed in the provided search results, the general methodology is well-established. The absence of a reaction or a significant decrease in the reaction rate in the presence of a radical scavenger like TEMPO would strongly suggest a radical-mediated pathway. Conversely, the isolation and characterization of a TEMPO-adduct of a radical derived from the phosphonate would provide direct evidence for a radical mechanism.

| Radical Scavenger | Typical Application | Expected Outcome if Radical Mechanism is Operative |

| TEMPO | Trapping of carbon-centered radicals. | Formation of a stable alkoxyamine adduct, detectable by analytical techniques. |

| BHT (Butylated hydroxytoluene) | Hydrogen atom donor to quench radical chains. | Inhibition or slowing of the reaction. |

Future Directions and Emerging Research Areas

Development of Novel Non-Ozone Depleting Difluorocarbene Reagents

Historically, the generation of difluorocarbene (:CF2) often relied on reagents that were hazardous to the environment, such as the ozone-depleting substances (ODS) chlorodifluoromethane (HCF2Cl) and bromodifluoromethane (HCF2Br). cas.cn The environmental impact of these compounds prompted a significant research effort to identify and develop safer, more sustainable alternatives. cas.cnacs.org

Diethyl (bromodifluoromethyl)phosphonate has emerged as a highly efficient and environmentally benign difluorocarbene precursor. cas.cnresearchgate.net Its mechanism involves a facile phosphorus-carbon bond cleavage upon basic hydrolysis, which can be performed under mild conditions ranging from -78°C to room temperature. cas.cnresearchgate.net This reaction generates a bromodifluoromethyl anion, which subsequently converts to the difluorocarbene intermediate, leaving behind an eco-friendly diethyl phosphate (B84403) side product that is easily removed due to its water solubility. researchgate.net

The success of reagents like this compound has spurred the development of other non-ODS based difluorocarbene sources. acs.orgcas.cnconsensus.app These modern reagents are designed to avoid the use of ODS precursors while offering high efficiency and broad functional group tolerance. acs.orgcas.cn This trend underscores a collective move towards greener and more sustainable practices in chemical synthesis. cas.cnacs.org

| Reagent Type | Examples | Environmental Concern | Key Characteristics |

| ODS-Based Reagents | Chlorodifluoromethane (HCF2Cl), Bromodifluoromethane (HCF2Br), Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Ozone-depleting substances | Historically used but environmentally hazardous. cas.cn |

| Non-ODS Reagents | This compound, Chlorodifluoromethyl phenyl sulfone, (Trifluoromethyl)trimethylsilane (TMSCF3) | Environmentally benign; non-ozone-depleting | Mild reaction conditions, high efficiency, eco-friendly byproducts. cas.cnacs.orgresearchgate.netcas.cn |

Stereoselective Difluoromethylation

The three-dimensional arrangement of atoms in a molecule is critical in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. While significant progress has been made in asymmetric trifluoromethylation, the field of stereoselective difluoromethylation remains comparatively underdeveloped. rsc.org

A primary challenge and a significant area for future research is the development of general and efficient methods for the enantioselective introduction of a difluoromethyl group, particularly for the creation of quaternary stereocenters. rsc.org Such methodologies would be of immense value to the pharmaceutical industry, enabling the synthesis of novel drug candidates with potentially improved efficacy and safety profiles. The development of new chiral catalysts and reagents capable of controlling the stereochemical outcome of difluoromethylation reactions is a key objective in this emerging area. rsc.orgrsc.org

Site-Selective Installation onto Biomolecules (e.g., proteins)

The precise chemical modification of large biomolecules, such as proteins, is a rapidly advancing frontier in chemical biology and therapeutic development. An exciting and challenging area of research is the site-selective installation of the difluoromethyl group onto these complex structures. rsc.org

The ability to introduce a CF2H group at a specific location on a protein could provide a powerful tool to modulate its structure, stability, and function. Given that the CF2H group can act as a bioisostere of hydroxyl (OH) or thiol (SH) groups, this modification could be used to fine-tune protein-ligand interactions or enhance metabolic stability. acs.orgconsensus.app Developing methodologies that can achieve this transformation with high precision and under biocompatible conditions is a major goal for future research, promising new avenues for drug design and protein engineering. rsc.org

Continuous Flow Chemistry Applications

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat transfer, greater scalability, and higher efficiency. mdpi.com This technology is becoming increasingly established within the pharmaceutical industry for the synthesis of active pharmaceutical ingredients and key intermediates. researchgate.net

The use of this compound in flow chemistry has been successfully demonstrated in the large-scale synthesis of ABBV-2222, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR). rsc.org The difluorocarbene generation is exothermic, but the superior control offered by a flow reactor allowed for the safe and efficient production of the difluoromethylated intermediate on a 130-gram scale. rsc.org This example highlights the potential of combining modern difluoromethylating reagents with advanced processing technology to enable safe, efficient, and scalable manufacturing of complex molecules. researchgate.netrsc.org

New Catalytic Systems for Difluoromethylation

While this compound is an effective stoichiometric reagent, there is a continuous drive to develop catalytic methods for difluoromethylation to improve atom economy, reduce waste, and expand substrate scope. Research into new catalytic systems is a vibrant area, with a focus on transition metal catalysis. beilstein-journals.orgnih.govcas.cn

Various systems based on palladium, copper, nickel, and iron have been developed for the formation of C-CF2H bonds. rsc.orgcas.cn These catalytic cycles often employ different difluoromethyl sources but share the common goal of efficiently coupling the CF2H moiety to a range of substrates. For instance, palladium catalysis has been used for the efficient difluoroalkylation of aryl boronic acids and the difluoromethylation of aryl halides. rsc.orgaspirasci.comacs.org The discovery of new ligands, catalysts, and reaction conditions that expand the utility of difluoromethylation to a broader array of complex molecules, especially in late-stage functionalization, remains a key objective. rsc.orgrsc.org

| Metal Catalyst | Difluoromethyl Source | Substrate Type | Reference |

| Palladium (Pd) | This compound | Aryl boronic acids | aspirasci.com |

| Palladium (Pd) | TMSCF2H | Aryl chlorides/bromides | rsc.org |

| Copper (Cu) | α-silyldifluoroacetates | Aryl iodides | beilstein-journals.orgnih.gov |

| Nickel (Ni) | (Difluoromethyl)zinc reagent | Aryl iodides/bromides | cas.cn |

| Iron (Fe) | 2-PySO2CF2H | Diaryl zinc reagents | rsc.org |

Q & A

Q. What are the recommended synthetic routes for preparing diethyl (bromodifluoromethyl)phosphonate, and how can purity be optimized?

this compound is synthesized via cross-coupling reactions under transition-metal-free conditions. A validated method involves reacting bromo-3-iodobenzene with this compound in the presence of Zn-dust and CuBr in DMF, followed by purification via silica gel chromatography . Purity optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and using inert atmospheres to prevent oxidation. Post-synthesis, 31P NMR spectroscopy (δ range: 0–30 ppm for phosphonates) is critical for structural confirmation .

Q. How should researchers safely handle and store this compound to minimize hazards?

The compound is hygroscopic and reacts with water to release toxic gases (e.g., HF and HBr). Safety protocols include:

- Using PPE (gloves, goggles, lab coat) and working in a fume hood.

- Storing in airtight containers under nitrogen at 2–8°C to prevent degradation .

- Avoiding contact with oxidizing agents; incompatible materials include strong bases and metals .

In case of spills, neutralize with sodium bicarbonate and dispose of via approved hazardous waste channels .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 31P NMR : A singlet peak near δ 18–22 ppm confirms the phosphonate group .

- 1H/13C NMR : Signals at δ 1.3–1.4 ppm (CH3 of ethyl groups) and δ 4.1–4.3 ppm (CH2O) are characteristic. Coupling with 31P (J = 5–20 Hz) may split peaks .

- HRMS-ESI/APCI : Molecular ion [M+H]+ at m/z 267.01 (calculated) validates the molecular formula C5H10BrF2O3P .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

Yield discrepancies often arise from competing side reactions (e.g., dehalogenation or radical pathways). To mitigate:

- Optimize catalyst systems : Copper-zinc combinations reduce aryl halide byproducts compared to palladium catalysts .

- Control reaction time and temperature : Prolonged heating (>24 hours at 80°C) may degrade the phosphonate. Use low-boiling solvents (e.g., THF) for better control .

- Monitor intermediates : In situ IR spectroscopy tracks the consumption of starting materials, ensuring reaction completion .

Q. What strategies enable selective difluoromethylation using this reagent in complex substrates?

The bromodifluoromethyl group acts as an electrophilic difluoromethylating agent. For selectivity:

- Substrate design : Electron-deficient aromatic rings (e.g., nitro- or carbonyl-substituted) enhance reactivity. Steric hindrance at ortho positions reduces unwanted coupling .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, improving regioselectivity .

- Additives : K2CO3 or CsF accelerates deprotonation of boronic acids in Suzuki-Miyaura couplings, minimizing side reactions .

Q. How can 31P NMR data be interpreted to distinguish this compound from its derivatives or degradation products?

- Chemical shift ranges : The parent compound shows δ ~20 ppm. Hydrolysis products (e.g., (BrCF2PO3H2)) shift upfield (δ 10–15 ppm) due to de-esterification .

- Coupling patterns : Splitting from adjacent fluorine atoms (e.g., in CF2Br group) may cause second-order effects in 19F-coupled 31P spectra. Decoupling experiments clarify these interactions .

- Quantitative analysis : Integration of 31P peaks relative to internal standards (e.g., trimethyl phosphate) quantifies purity and degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.